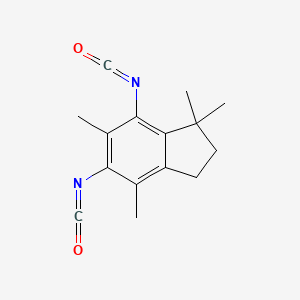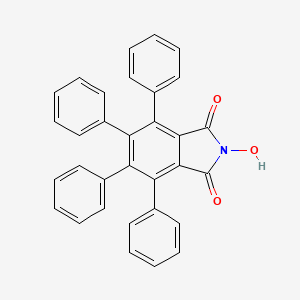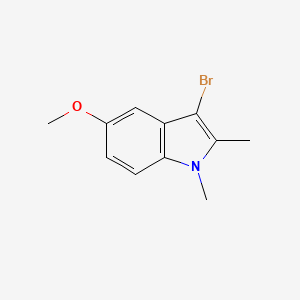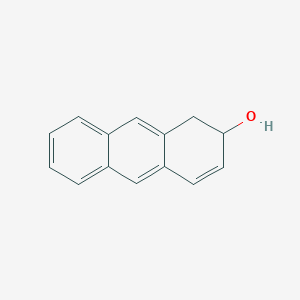
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C15H18N2O2 It is a derivative of 1H-indene and contains two isocyanate groups at the 5 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with 1,1,4,6-tetramethyl-2,3-dihydro-1H-indene.
Nitration: The starting material undergoes nitration to introduce nitro groups at the 5 and 7 positions.
Reduction: The nitro groups are then reduced to amines.
Isocyanation: Finally, the amines are converted to isocyanates using phosgene or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form urethanes.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Materials Science: Used in the synthesis of polyurethanes and other polymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene involves the reactivity of the isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of ureas and urethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene: Lacks the isocyanate groups and has different reactivity.
1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene: Similar structure but different substitution pattern.
Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl-: Contains isocyanate groups but has a benzene ring instead of an indene structure.
Uniqueness
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of isocyanate groups at specific positions on the indene ring
Propriétés
Numéro CAS |
144810-25-3 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
4,6-diisocyanato-3,3,5,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C15H16N2O2/c1-9-11-5-6-15(3,4)12(11)14(17-8-19)10(2)13(9)16-7-18/h5-6H2,1-4H3 |
Clé InChI |
OLARRVRGMZMJJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC(C2=C(C(=C1N=C=O)C)N=C=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)
![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)

![3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one](/img/structure/B12543931.png)
![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)
![Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury](/img/structure/B12543940.png)


![2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12543948.png)


